N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide
Description
N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide is a sulfonamide-based compound featuring dual aromatic sulfonyl groups and a furan heterocycle. Its structure comprises a central ethyl backbone substituted with a 4-fluorobenzenesulfonyl group, a benzenesulfonamide moiety, and a furan-2-yl ring.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO5S2/c19-14-8-10-15(11-9-14)26(21,22)18(17-7-4-12-25-17)13-20-27(23,24)16-5-2-1-3-6-16/h1-12,18,20H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCLFDEVPTINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-furylethylamine under basic conditions to form the intermediate product. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and sulfonic acids.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
The biological activity of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide has been explored in several studies, focusing on its interactions with various biological targets. The sulfonamide group is known to enhance binding affinity to enzymes and receptors, which is crucial for its pharmacological effects.
Antimicrobial Activity
A study demonstrated that derivatives of benzenesulfonamide, including this compound, exhibited significant antimicrobial properties against resistant bacterial strains. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Enzyme Inhibition
In another investigation, the compound was tested for its inhibitory effects on acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. Results showed promising inhibition rates, indicating potential utility in treating cognitive disorders.
Future Research Directions
Further research is needed to explore the full therapeutic potential of this compound. Potential areas include:
- In vivo Studies : To assess the pharmacokinetics and bioavailability of the compound.
- Structural Modifications : To enhance its efficacy and reduce potential side effects.
- Broader Biological Testing : Investigating its effects on other biological targets could reveal additional therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide with structurally analogous sulfonamide derivatives, highlighting substituent variations, physicochemical properties, and biological activities:
Structural and Functional Differences
- Substituent Effects: The target compound contains a 4-fluorobenzenesulfonyl group, which enhances electron-withdrawing properties compared to methyl (e.g., compound 1f ) or methoxy substituents (e.g., compound in ). This may increase sulfonamide acidity, influencing protein binding or solubility. Heterocyclic Variations: The furan-2-yl group in the target compound contrasts with pyrazole-pyridine (1f ), dihydrobenzofuran (), or isoindoline-dione () scaffolds in analogs.
Synthetic Yields :
Biological Activity :
- The α2A/5-HT7 receptor antagonist activity of compound 6 highlights sulfonamides' versatility in targeting neurotransmitter receptors. The target compound’s fluorinated structure may similarly modulate receptor affinity.
- Compound VIIo () demonstrated antihyperglycemic efficacy (52% glucose reduction), outperforming gliclazide . If the target compound is designed for metabolic disorders, such comparisons would be critical.
Physicochemical Properties
- Melting Points : Analogs in exhibit melting points between 118–180°C , reflecting crystalline stability typical of sulfonamides. The target compound’s melting point (unreported) may fall within this range, contingent on substituent polarity.
- Molecular Weight : The target compound’s molecular weight is likely comparable to analogs (e.g., ~500–600 g/mol), adhering to Lipinski’s rules for drug-likeness.
Methodological Considerations
- Structural Characterization: NMR and LC-MS ( ) are standard for confirming sulfonamide identity.
- Synthetic Routes : Sulfonamide formation typically involves sulfonyl chloride intermediates (e.g., ), suggesting analogous pathways for the target compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzenesulfonamide, and how can reaction conditions be optimized for higher yield?
- Methodology :
- Stepwise Synthesis : Begin with sulfonylation of the furan-ethyl intermediate using 4-fluorobenzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C) to ensure regioselectivity .
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
- Optimization : Adjust reaction temperature (20–40°C for coupling steps) and employ catalysts like DMAP to accelerate sulfonamide bond formation .
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and optimize stoichiometry (1:1.2 molar ratio of intermediates) to minimize byproducts .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show peaks for furan protons (δ 6.3–7.4 ppm), sulfonamide NH (δ 8.1–8.3 ppm), and fluorophenyl groups (δ 7.6–7.9 ppm) .
- Mass Spectrometry : High-resolution ESI-MS expected at m/z 487.12 [M+H]⁺ (calculated for C₂₃H₁₉FNO₆S₂) .
- Purity Assessment :
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to confirm ≥95% purity; retention time ~12.5 min .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations of these models?
- Approach :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2), focusing on sulfonamide groups’ hydrogen bonding with Arg120/His90 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes; validate with experimental IC₅₀ data .
- Limitations :
- False positives may arise due to rigid-backbone assumptions; cross-validate with mutagenesis or SPR binding assays .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., inconsistent IC₅₀ values)?
- Root Cause Analysis :
- Purity Variability : Compare HPLC profiles from conflicting studies; impurities (e.g., unreacted sulfonyl chloride) may inhibit off-target proteins .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5 may alter sulfonamide ionization) and cell lines (HEK293 vs. HeLa) .
- Resolution :
- Reproduce assays under identical conditions (e.g., 10% FBS in DMEM) and use orthogonal methods (e.g., thermal shift assays vs. enzymatic activity) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) influence physicochemical properties and bioactivity?
- Structure-Activity Relationship (SAR) :
- LogP : Fluorine substitution reduces logP (2.1 vs. 2.8 for chloro analogs), enhancing aqueous solubility .
- Bioactivity : Fluorine’s electronegativity improves COX-2 inhibition (IC₅₀ = 0.8 μM vs. 1.5 μM for non-fluorinated analogs) but reduces microsomal stability .
- Experimental Validation :
- Synthesize analogs (e.g., 4-Cl or 4-CH₃ substitutions) and compare pharmacokinetic profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
